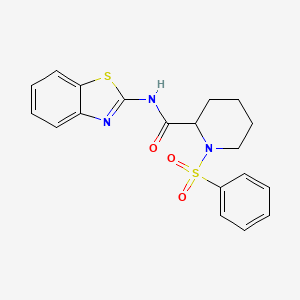
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a benzothiazole moiety, which makes it a versatile molecule for various biological studies.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various scientific research applications, including:
1. Anti-cancer activity: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: Studies have shown that this compound has potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
4. Anti-viral activity: This compound has been found to possess anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes results in the induction of apoptosis in cancer cells, inhibition of inflammation, and inhibition of bacterial and viral growth.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound induces apoptosis in cancer cells by inhibiting topoisomerase II and HDAC enzymes.
2. Inhibition of inflammation: This compound inhibits the production of pro-inflammatory cytokines, resulting in the inhibition of inflammation.
3. Inhibition of bacterial and viral growth: This compound inhibits the growth of various bacterial and viral strains by inhibiting the activity of enzymes required for their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide in lab experiments include:
1. Potent biological activity: This compound has potent biological activity against various cancer cell lines, bacteria, and viruses.
2. Versatile molecule: This compound contains a benzothiazole moiety, which makes it a versatile molecule for various biological studies.
The limitations of using 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which can affect its biological activity.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide has various future directions for scientific research, including:
1. Development of analogs: The development of analogs of this compound can lead to the discovery of more potent and selective compounds for various biological studies.
2. Clinical trials: The evaluation of the safety and efficacy of this compound in clinical trials can lead to its potential use as a therapeutic agent for various diseases.
3. Mechanistic studies: Further mechanistic studies can elucidate the exact mechanism of action of this compound and its potential targets for various biological activities.
4. Formulation development: The development of formulations for this compound can improve its solubility and bioavailability, which can enhance its biological activity.
Métodos De Síntesis
The synthesis of 1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves the reaction of piperidine-2-carboxylic acid with benzothiazole-2-amine in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. The yield of the product is about 70%, and the purity can be increased by recrystallization.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-19-20-15-10-4-5-12-17(15)26-19)16-11-6-7-13-22(16)27(24,25)14-8-2-1-3-9-14/h1-5,8-10,12,16H,6-7,11,13H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYRZUCEUUHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

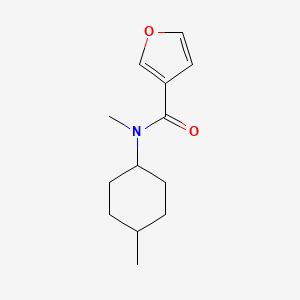
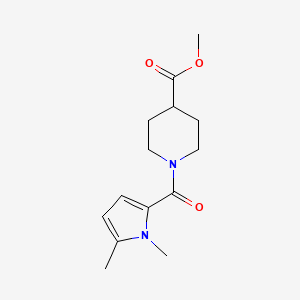
![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
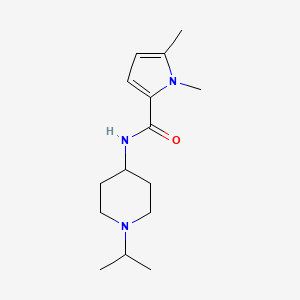
![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
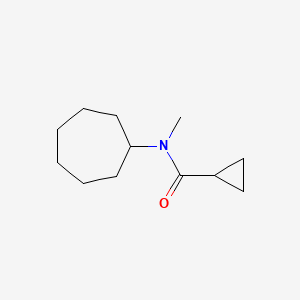
![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)